6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol
Description
6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3 of the pyridine ring and a substituted phenyl group at position 6. The phenyl substituent is further modified with a chlorine atom at position 5 and a methoxy group at position 7. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-12-5-2-8(13)6-10(12)11-4-3-9(15)7-14-11/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFQAIOYRDDIRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692672 | |
| Record name | 6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-37-5 | |
| Record name | 6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Components
The reaction couples a pyridine-derived boronic acid with a halogenated aryl electrophile. For this compound:
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Boronic Acid Component : 5-Chloro-2-methoxyphenylboronic acid.
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Electrophilic Partner : 6-Bromopyridin-3-ol (or its protected derivative).
The catalytic cycle employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Cs₂CO₃), and an aprotic solvent (e.g., 1,4-dioxane).
Industrial Optimization
Key parameters for scalability include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 0.5–2 mol% Pd | Maximizes turnover |
| Temperature | 80–100°C | Balances rate and decomposition |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Enhances solubility |
| Reaction Time | 12–24 h | Ensures completion |
Continuous flow reactors improve efficiency by mitigating side reactions and enabling rapid heat dissipation.
Alternative Halogenation and Cyclization Strategies
Patents disclose methods involving halogenation followed by cyclization to construct the pyridine ring.
Chlorination and Diazotization
A representative protocol from CN106008329A involves:
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Chlorination of 2-Aminopyridine : Using Cl₂ or SOCl₂ to yield 2-amino-3,5-dichloropyridine.
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Sandmeyer Reaction : Diazotization with NaNO₂/HCl converts amines to chlorides, forming 2,3,5-trichloropyridine.
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Selective Fluorination : CsF/KF mixtures introduce fluorine at specific positions.
While this method targets fluoropyridines, analogous steps apply to methoxy and hydroxyl group introductions.
Cyclization with POCl₃
Pyridine-3-ol derivatives are often synthesized via POCl₃-mediated cyclization of β-keto esters or enaminones, followed by hydrolysis. For example:
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Formation of Pyrimidinone Intermediate : Condensation of 4-phenyl-1 H-pyrazol-5-amine with 3-oxo-3-phenylpropanoate.
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Chlorination : POCl₃ converts hydroxyl groups to chlorides.
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Hydrolysis : Acidic or basic conditions regenerate the hydroxyl group.
Protection-Deprotection Strategies for Hydroxyl Groups
The hydroxyl group on pyridin-3-ol necessitates protection during harsh reactions (e.g., cross-coupling). Common strategies include:
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Methyl Protection : Using CH₃I/K₂CO₃ to form 3-methoxypyridine.
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Silyl Protection : Employing tert-butyldimethylsilyl (TBS) chloride.
Deprotection is achieved via BBr₃ (for methyl groups) or HF (for silyl ethers).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura | 70–85 | High selectivity, scalable | Requires expensive catalysts |
| Halogenation/Cyclization | 60–75 | Avoids boronic acid synthesis | Multi-step, lower atom economy |
| POCl₃ Cyclization | 65–80 | Versatile for hydroxyl derivatives | Corrosive reagents |
Characterization and Quality Control
Critical analytical data for this compound include:
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¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, pyridine-H), 7.55 (d, J = 8.5 Hz, 1H, aryl-H), 6.95 (d, J = 8.5 Hz, 1H, aryl-H).
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HPLC Purity : >99% achieved via recrystallization from ethanol/water.
Industrial-Scale Production Insights
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Solvent Recovery Systems : Reduce costs in large-scale Suzuki reactions.
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Catalyst Recycling : Immobilized Pd on carbon or magnetic nanoparticles enhances sustainability.
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Process Analytical Technology (PAT) : In-line NMR and HPLC monitor reaction progression.
Chemical Reactions Analysis
Types of Reactions
6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 6-(5-Chloro-2-methoxyphenyl)pyridin-3-one.
Reduction: Formation of 6-(2-Methoxyphenyl)pyridin-3-ol.
Substitution: Formation of 6-(5-Methoxy-2-methoxyphenyl)pyridin-3-ol.
Scientific Research Applications
6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in the 6-(5-chloro-2-methoxyphenyl) substituent, which differentiates it from simpler pyridine derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison
Key Observations :
- Substituent Complexity : The target compound’s phenyl group increases molecular weight and lipophilicity compared to simpler analogs like 2-chloro-6-methylpyridin-3-ol.
- Hydrogen Bonding : The 3-OH group enables hydrogen bonding, critical for crystal packing (as per Etter’s hydrogen-bonding theory ) and interactions with biological targets.
Key Insights :
- Heterocyclic Moieties : The oxadiazole-thiol group in the derivative from significantly enhances cytotoxicity, suggesting that introducing heterocycles to this compound could improve bioactivity.
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Trends :
- Lipophilicity : The phenyl group increases LogP, favoring membrane permeability but reducing aqueous solubility.
- Solubility : Simpler analogs with methyl or hydroxyl groups exhibit better solubility, critical for formulation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol, and what reagents are critical for optimizing yield?
- The synthesis often involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between halogenated pyridine derivatives and substituted phenylboronic acids. For example, a pyridine ring with a hydroxyl group at position 3 can be coupled with a 5-chloro-2-methoxyphenyl boronic acid using palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ . Post-coupling modifications, such as oxidation or reduction (using KMnO₄ or NaBH₄), may refine functional groups .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regiochemistry.
- Mass spectrometry (HRMS) for molecular weight validation.
- IR spectroscopy to identify functional groups (e.g., hydroxyl at ~3200 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical determination, as demonstrated for related pyridine derivatives .
Q. What preliminary biological screening methods are used to assess its bioactivity?
- Initial screens involve:
- Enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity.
- Antimicrobial testing (MIC assays) against bacterial/fungal strains.
- Cytotoxicity studies (MTT assays) on cancer cell lines .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro/methoxy positioning) impact its biological activity?
- Substituent positioning critically affects binding. For example:
- The hydroxyl group at position 3 on pyridine enables hydrogen bonding with enzyme active sites.
- 5-Chloro-2-methoxy on the phenyl ring enhances hydrophobic interactions and steric complementarity. Comparative studies with analogs (e.g., 5-bromo or 4-methyl substitutions) reveal reduced activity, emphasizing the importance of the chloro-methoxy motif .
Q. How can researchers resolve contradictions in reported biological activity data?
- Discrepancies may arise from:
- Purity variations : Ensure ≥95% purity via HPLC .
- Assay conditions : Standardize protocols (e.g., pH, temperature, solvent controls).
- Structural confirmation : Re-validate compound identity using XRD or 2D-NMR to rule out regioisomeric impurities .
Q. What computational methods support mechanistic studies of its enzyme inhibition?
- Molecular docking (AutoDock, Schrödinger) predicts binding modes by simulating interactions with target proteins (e.g., kinases).
- MD simulations (GROMACS) assess stability of ligand-protein complexes over time.
- QSAR models correlate substituent electronic properties (Hammett σ values) with inhibitory potency .
Q. How is its metabolic stability evaluated in preclinical studies?
- In vitro assays : Microsomal stability tests (rat/human liver microsomes) measure half-life (t½) and intrinsic clearance.
- Metabolite identification : LC-MS/MS detects phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
